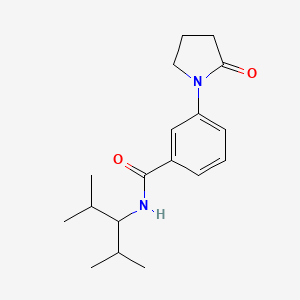

N-(1-异丙基-2-甲基丙基)-3-(2-氧代-1-吡咯烷基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar benzamide derivatives involves multi-step chemical processes, including the functionalization of aromatic rings and the introduction of pyrrolidinyl and isopropyl groups. Fluorinated benzamide neuroleptics have been synthesized starting from phenyl-propanol derivatives, showcasing the complexity and variability in the synthesis routes of benzamide compounds (Mukherjee, 1991). Another study elaborates on the synthesis of N-(3-methyl-1-pyrrolidinyl)-1-butan-oxo-benzenepropanamide, highlighting the steps involved in benzamide derivative synthesis (Wu Yue-dong & Tao Li-ming, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, substituted by various groups that influence the compound's properties and reactivity. Structural and conformational analysis of similar compounds has been conducted using techniques like NMR spectroscopy and molecular dynamics calculations, providing insights into the conformational heterogeneity and structural dynamics (Park et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including palladium-mediated C(sp3)-H bond activation, demonstrating the compound's reactivity and potential for further functionalization (Shih-Yun Chen et al., 2023). The oxidative metabolism of similar compounds, like procarbazine to its azo-derivative, illustrates the complex reaction pathways benzamide derivatives can undergo (Baggiolini et al., 1969).

科学研究应用

代谢途径和处置

Renzulli 等人 (2011) 的一项研究探讨了一种新型食欲素 1 和 2 受体拮抗剂的处置和代谢,重点介绍了该化合物的广泛代谢和主要的消除途径。这项研究深入了解了该药物的代谢途径,确定了主要代谢物及其排泄途径,这对理解类似化合物的药代动力学和动力学至关重要 Renzulli 等人,2011。

诊断成像

使用苯甲酰胺衍生物进行西格玛受体显像的研究显示出可视化人体原发性乳腺肿瘤的潜力。该应用基于苯甲酰胺优先结合过表达于乳腺癌细胞上的西格玛受体,提供了一种非侵入性技术来评估肿瘤增殖并可能指导治疗策略 Caveliers 等人,2002。

毒理学概况

对新型精神活性物质(包括 MDAI 和 5-EAPB)的毒理学调查揭示了这些化合物的急性影响。了解此类物质的毒理学概况可以为公共卫生应对措施提供信息,并有助于制定接触安全准则 Deville 等人,2019。

职业接触标记物

研究表明,尿中苯甲酰巯基乙酸作为职业接触甲苯的标记物,表明某些苯甲酰胺衍生物可以作为环境或职业接触挥发性有机化合物的生物标记物。该应用对于监测工作场所安全和评估与溶剂接触相关的健康风险具有重要意义 Inoue 等人,2000。

属性

IUPAC Name |

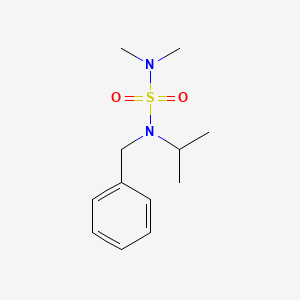

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)17(13(3)4)19-18(22)14-7-5-8-15(11-14)20-10-6-9-16(20)21/h5,7-8,11-13,17H,6,9-10H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORRYIGIFISRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)